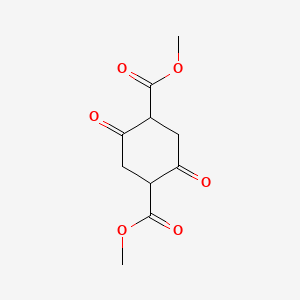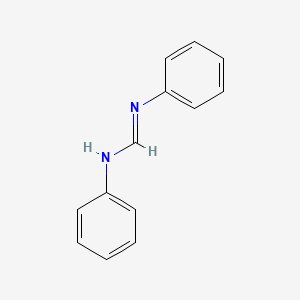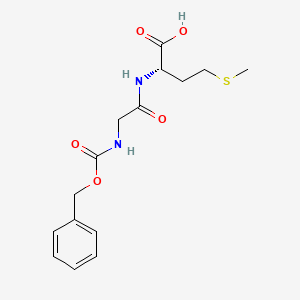
Z-GLY-MET-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-GLY-MET-OH is a peptide compound consisting of glycine and methionine residues. This compound is often used in biochemical research and drug development due to its stability and solubility in water .
作用機序
Target of Action
Z-GLY-MET-OH, also known as N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite
Biochemical Pathways
For instance, they can serve as building blocks for protein synthesis or be metabolized to provide energy .
Pharmacokinetics
They can be metabolized by various enzymes, and the resulting metabolites can be excreted in urine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-GLY-MET-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine and methionine are protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected glycine and methionine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Cbz protecting group is removed using hydrogenation with a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing solid-phase peptide synthesis (SPPS) techniques .
化学反応の分析
Types of Reactions
Z-GLY-MET-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Deprotected peptide.
Substitution: Peptides with different protecting groups.
科学的研究の応用
Z-GLY-MET-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in enzyme studies to understand substrate specificity and enzyme kinetics.
Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
類似化合物との比較
Similar Compounds
- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-proline
- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-leucine
- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-alaninamide
Uniqueness
Z-GLY-MET-OH is unique due to its specific combination of glycine and methionine residues, which confer distinct chemical properties and biological activities. Its stability and solubility make it particularly valuable in biochemical research and drug development .
特性
IUPAC Name |
4-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGLWUIDPXMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-48-6 |
Source


|
| Record name | NSC169155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
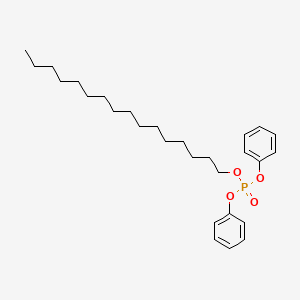
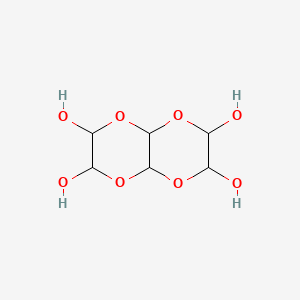
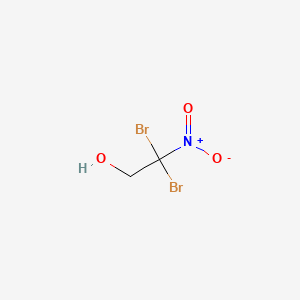
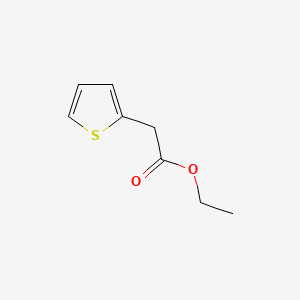
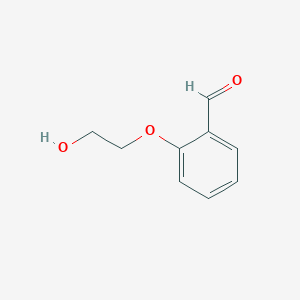
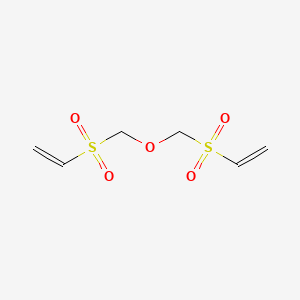
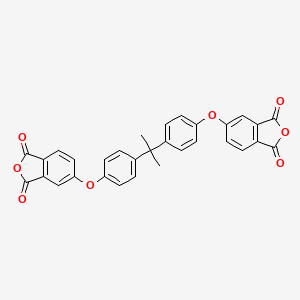
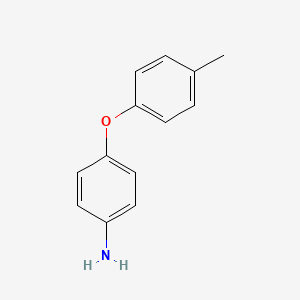
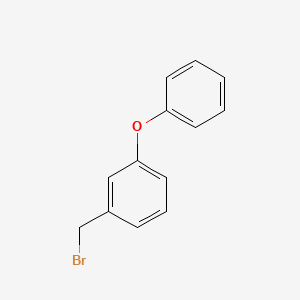
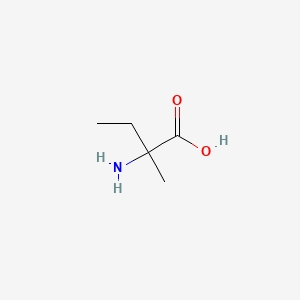
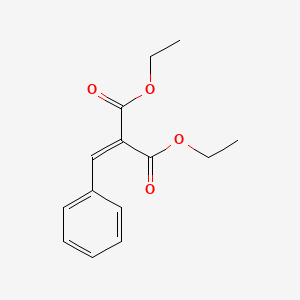
![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)
